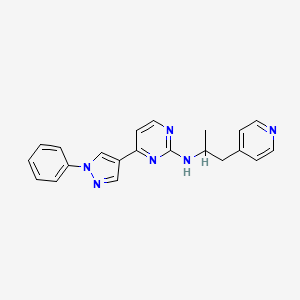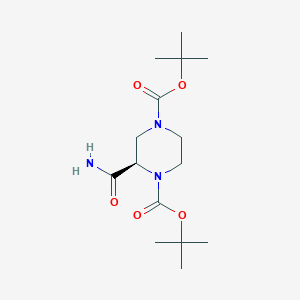
(R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of two tert-butyl groups and a carbamoyl group attached to a piperazine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate typically involves the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
(R)-ジ-tert-ブチル 2-カルバモイルピペラジン-1,4-ジカルボキシレートは、科学研究でいくつかの応用があります:
化学: 複雑な有機分子や医薬品の合成における中間体として使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性を研究されています。
医学: 特に中枢神経系を標的とした新薬の開発のための構成要素として役立っています。
産業: この化合物は、特殊化学品の製造やさまざまな産業プロセスにおける試薬として使用されています。
作用機序
(R)-ジ-tert-ブチル 2-カルバモイルピペラジン-1,4-ジカルボキシレートの作用機序は、主に生物学的巨大分子と相互作用する能力に関連しています。ピペラジン環は、タンパク質や酵素と水素結合やその他の相互作用を形成し、その活性を阻害する可能性があります。この化合物は、tert-ブチル基の酵素的切断によって活性代謝物を放出し、プロドラッグとして作用する場合もあります。
類似化合物:
- tert-ブチル 4-(2-エトキシ-2-オキソエチル)ピペラジン-1-カルボキシレート
- tert-ブチル 4-(2-ヒドラジノ-2-オキソエチル)ピペラジン-1-カルボキシレート
- tert-ブチル N-ヒドロキシカルバメート
比較: (R)-ジ-tert-ブチル 2-カルバモイルピペラジン-1,4-ジカルボキシレートは、カルバモイル基と tert-ブチル基の両方が存在するため、独特です。これらの基は、異なる化学的および生物学的特性を付与します。類似の化合物と比較して、(R)-ジ-tert-ブチル 2-カルバモイルピペラジン-1,4-ジカルボキシレートは、異なる反応性パターンと生物活性を示す可能性があり、医薬品化学や創薬における特定の用途のための貴重な化合物となっています。
類似化合物との比較
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl N-hydroxycarbamate
Comparison: ®-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is unique due to the presence of both carbamoyl and tert-butyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in medicinal chemistry and drug development.
特性
分子式 |
C15H27N3O5 |
|---|---|
分子量 |
329.39 g/mol |
IUPAC名 |
ditert-butyl (2R)-2-carbamoylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H27N3O5/c1-14(2,3)22-12(20)17-7-8-18(10(9-17)11(16)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,19)/t10-/m1/s1 |
InChIキー |
YVQUDJUGLPUGDQ-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)N)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
![methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B11830035.png)


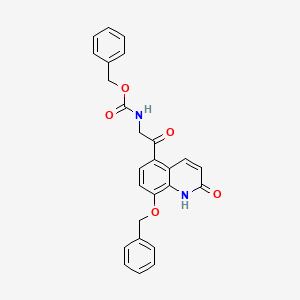
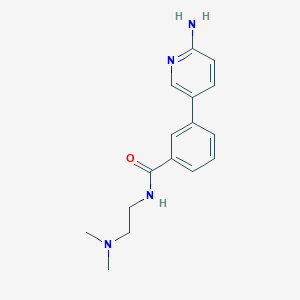
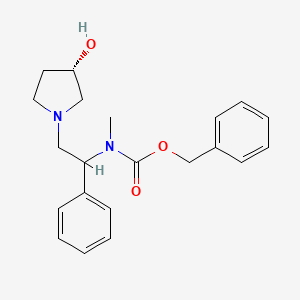
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)
![(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830079.png)


![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)
